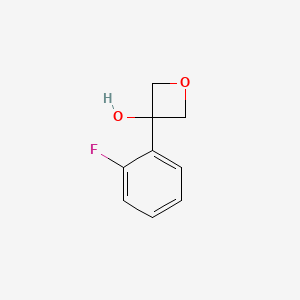
3-(2-Fluorophenyl)oxetan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorophenyl)oxetan-3-ol is an organic compound characterized by the presence of an oxetane ring substituted with a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)oxetan-3-ol typically involves the ring-opening reaction of terminal epoxides with nucleophiles. One common method includes the reaction of 2-bromobenzoic acid with terminal epoxides in the presence of tetrabutylammonium bromide as a catalyst . This method is operationally simple and yields the desired oxetan-3-ol efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluorophenyl)oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
3-(2-Fluorophenyl)oxetan-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: The compound is used in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluorophenyl)oxetan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The oxetane ring’s strained structure allows it to participate in unique chemical reactions, making it a valuable tool in medicinal chemistry for designing enzyme inhibitors and other bioactive molecules .
Comparación Con Compuestos Similares
Similar Compounds
Oxetan-3-ol: A closely related compound with similar structural properties.
Thietan-3-ol: Another compound with a similar ring structure but containing sulfur instead of oxygen.
3-(2-Fluorophenyl)-3-oxetanol: A derivative with slight modifications in the functional groups.
Uniqueness
3-(2-Fluorophenyl)oxetan-3-ol stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties and enhances its reactivity compared to other oxetane derivatives. This makes it particularly valuable in the development of pharmaceuticals and advanced materials .
Propiedades
Fórmula molecular |
C9H9FO2 |
|---|---|
Peso molecular |
168.16 g/mol |
Nombre IUPAC |
3-(2-fluorophenyl)oxetan-3-ol |
InChI |
InChI=1S/C9H9FO2/c10-8-4-2-1-3-7(8)9(11)5-12-6-9/h1-4,11H,5-6H2 |
Clave InChI |
SVANUGUWQZKFOH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(C2=CC=CC=C2F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


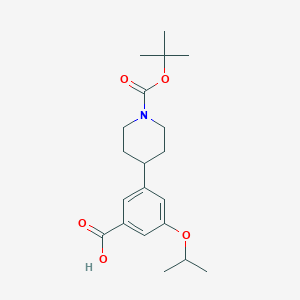
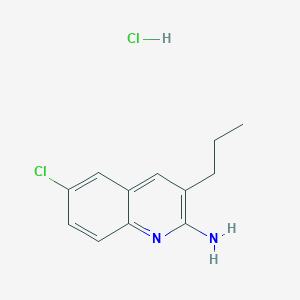
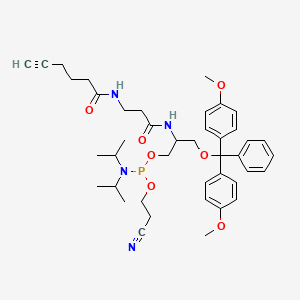
![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)
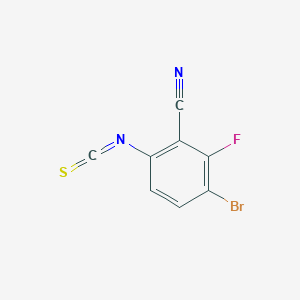




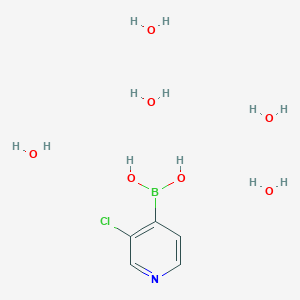
![3-Amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13712930.png)


![2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)
